1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine is a complex organic compound characterized by its unique structural features. This compound contains a bipiperidine core, which is substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a methoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, including the formation of the bipiperidine core and subsequent functionalization with the desired substituents. Common synthetic routes may include:
Formation of the Bipiperidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluoro-3-methylbenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents such as 4-fluoro-3-methylbenzenesulfonyl chloride.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme-substrate interactions or receptor binding.
Industry: It can be used in the production of specialty chemicals, including intermediates for dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The fluoro and methoxy groups may enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar compounds to 1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine include:
4-Fluoro-3-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Methoxy-substituted bipiperidines: These compounds share the bipiperidine core but differ in their substituents, affecting their chemical properties and applications.
Other sulfonyl-substituted bipiperidines: These compounds have different sulfonyl groups, which can influence their reactivity and biological activity.
The uniqueness of 1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3S/c1-14-13-17(3-4-18(14)19)25(22,23)21-11-5-15(6-12-21)20-9-7-16(24-2)8-10-20/h3-4,13,15-16H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOMNDDJPLXDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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